molecular formula C16H16N4O3S2 B280777 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide

Numéro de catalogue: B280777
Poids moléculaire: 376.5 g/mol
Clé InChI: ZKNMJBZSLDLYAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells and is a promising target for the treatment of B cell malignancies.

Mécanisme D'action

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide selectively inhibits BTK by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival and proliferation of B cells. By inhibiting BTK, this compound induces apoptosis and inhibits the growth of B cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit the proliferation of B cell malignancies in vitro and in vivo. In preclinical models, this compound has also been shown to reduce the levels of circulating B cells and to decrease the size of lymphoid organs. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in B cell signaling pathways. This compound has also shown promising antitumor activity in preclinical models of B cell malignancies, making it a potential therapeutic agent. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Orientations Futures

There are several future directions for the study of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide. First, clinical trials are needed to determine the safety and efficacy of this compound in humans. Second, the combination of this compound with other therapies, such as venetoclax and obinutuzumab, should be further explored. Third, the role of BTK in other diseases, such as autoimmune disorders, should be investigated. Fourth, the development of more potent and selective BTK inhibitors should be pursued. Finally, the mechanisms of resistance to BTK inhibitors, such as this compound, should be studied to develop strategies to overcome resistance.

Méthodes De Synthèse

The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)aniline, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form this compound. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. In these models, this compound has shown potent antitumor activity and has been well-tolerated. This compound has also been shown to enhance the efficacy of other therapies, such as venetoclax and obinutuzumab, in preclinical models.

Propriétés

Formule moléculaire

C16H16N4O3S2

Poids moléculaire

376.5 g/mol

Nom IUPAC

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H16N4O3S2/c1-10-3-4-11(2)15(7-10)25(22,23)20-12-5-6-13(21)14(8-12)24-16-17-9-18-19-16/h3-9,20-21H,1-2H3,(H,17,18,19)

Clé InChI

ZKNMJBZSLDLYAV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

SMILES canonique

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

Solubilité

41.6 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.